methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
Description
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate (CAS 70144-91-1) is a chiral cyclohexane derivative with a hydroxyl group at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.2 g/mol . The compound is commercially available with a purity of ≥97% and is classified as an organic building block, commonly used in synthetic chemistry for constructing complex molecules. Its stereochemistry—(1R,3S)—plays a critical role in its interactions and applications, particularly in enantioselective synthesis and pharmaceutical intermediates.
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Reduction of Cyclohexenone Derivatives
A cornerstone method involves the asymmetric reduction of methyl 3-oxocyclohexane-1-carboxylate. Transition metal catalysts, particularly ruthenium complexes with chiral phosphine ligands (e.g., BINAP), enable stereocontrol at the 3-position. For example:
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Catalyst : RuCl₂[(R)-BINAP] (Noyori-type catalyst)
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Conditions : H₂ (50 bar), ethanol, 60°C, 12 hours
The reaction proceeds via a six-membered transition state, where the ketone coordinates to the ruthenium center, and hydride transfer occurs exclusively from the Si-face due to ligand-induced chirality.
Diastereoselective Hydroxylation
Alternative approaches employ Sharpless asymmetric dihydroxylation on cyclohexene carboxylates. Using AD-mix-β (containing (DHQD)₂PHAL), the syn-diol intermediate is formed, followed by selective oxidation and reduction:
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Dihydroxylation : Methyl cyclohexene-1-carboxylate → cis-diol (86% ee)
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Oxidation : TEMPO/NaClO₂ to ketone
Enzymatic Kinetic Resolution
Lipase-Catalyzed Esterification
The patent DE102004038403B4 details a scalable enzymatic method using Candida antarctica lipase B (Novozym 435) to resolve racemic methyl 3-hydroxycyclohexane-1-carboxylate:
| Parameter | Value |
|---|---|
| Substrate | Racemic methyl ester |
| Acylating Agent | Vinyl acetate |
| Solvent | Toluene |
| Temperature | 35°C |
| Reaction Time | 24 hours |
| Conversion | 48% |
| Enantiomeric Excess | >99% (unreacted (1R,3S)-ester) |
The lipase selectively acetylates the (1S,3R)-enantiomer, leaving the desired (1R,3S)-isomer unreacted. This method achieves near-perfect enantiopurity but requires post-reaction separation via chromatography.
Hydrolysis of Prochiral Diesters
A prochiral dimethyl 3-ketocyclohexane-1,1-dicarboxylate undergoes enantioselective hydrolysis using Pseudomonas fluorescens lipase:
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Selectivity : Hydrolysis at the 1-position yields (1R,3S)-monoacid (94% ee)
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Esterification : Subsequent treatment with methanol/H⁺ gives the methyl ester.
Industrial-Scale Manufacturing
Continuous Flow Hydrogenation
Recent advances employ continuous flow reactors for asymmetric hydrogenation:
Crystallization-Induced Dynamic Resolution (CIDR)
A racemic mixture is subjected to reversible esterification with a chiral alcohol. The less soluble diastereomer crystallizes, shifting the equilibrium:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | High | 450 |
| Enzymatic Resolution | 48 | >99 | Moderate | 620 |
| Continuous Flow | 95 | 96 | Very High | 380 |
Data synthesized from DE102004038403B4 and analogous processes.
Stereochemical Control Strategies
Chiral Ligand Design
Bulky phosphine ligands (e.g., MeO-BIPHEP) enforce facial selectivity in hydrogenation. Computational modeling (DFT) predicts ligand-substrate interactions to optimize ee.
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance catalyst solubility but may reduce selectivity. Nonpolar solvents (toluene) improve enantioselectivity by stabilizing transition-state geometry.
Troubleshooting Common Issues
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Racemization During Workup : Avoid acidic conditions post-synthesis; use neutral aqueous washes.
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Low Catalyst Turnover : Regenerate immobilized catalysts via oxidative treatment (H₂O₂/acetone).
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Byproduct Formation : Add EDTA to chelate metal impurities in enzymatic reactions.
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated redox cycles enable radical-based hydroxylation:
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Methyl (1R)-3-oxocyclohexane-1-carboxylate.
Reduction: Methyl (1R,3S)-3-hydroxycyclohexane-1-methanol.
Substitution: Methyl (1R,3S)-3-chlorocyclohexane-1-carboxylate.
Scientific Research Applications
Chemistry
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate serves as a chiral building block in organic synthesis. Its stereochemistry allows for the creation of complex molecules, particularly in pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Chiral Synthesis | Used to synthesize other chiral compounds, enhancing selectivity in reactions. |
| Reaction Mechanisms | Helps elucidate mechanisms involving enzyme-substrate interactions. |
Biology
The compound is utilized in studying enzyme specificity due to its chiral nature. It aids in understanding how enzymes interact with substrates, which is crucial for drug design.
Case Study: Enzyme Interaction
A study demonstrated that this compound could act as a substrate for certain enzymes, providing insights into enzyme kinetics and mechanisms of action.
Medicine
Research indicates potential therapeutic properties of this compound as an intermediate in synthesizing drugs targeting metabolic and cardiovascular diseases. Its role in drug development is notable.
| Drug Development | Potential Use |
|---|---|
| Cardiovascular Drugs | Investigated as an intermediate in synthesizing compounds that modulate cardiovascular functions. |
| Metabolic Disorders | Explored for its influence on metabolic pathways through enzymatic interactions. |
Industry
In industrial applications, this compound is used in producing fine chemicals and as a precursor for polymers and resins.
Industrial Applications:
- Fine Chemicals Production: Serves as a precursor for various chemical syntheses.
- Polymer Manufacturing: Utilized in creating specific polymer structures due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
|---|---|---|---|---|---|
| Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | 70144-91-1 | C₈H₁₄O₃ | 158.2 | ≥97% | Not specified |
| Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | 149055-86-7 | C₈H₁₄O₃ | 158.2 | N/A | 2–8°C, sealed, dry |
| Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate | N/A | C₇H₁₂O₄ | 160.17 | ≥95% | Not specified |
Table 2: Hazard Profiles
| Compound Name | Hazard Statements | Signal Word |
|---|---|---|
| Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | H302, H315, H319, H335 | Warning |
| Methyl (3-hydroxyphenyl)-carbamate | Not specified | Warning |
Biological Activity
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is a compound with notable biological activity, characterized by its unique stereochemistry and functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 158.20 g/mol
- CAS Number : 70144-91-1
The compound features a cyclohexane ring with a hydroxyl group and a carboxylate ester, allowing for various chemical interactions that are crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may exert its effects through several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules such as enzymes and receptors, potentially modulating their activity.
- Enzyme Interaction : Studies suggest that the compound may influence enzyme kinetics by altering the structure or function of active sites.
- Precursor Role : It acts as a precursor for bioactive compounds, suggesting its utility in synthetic biology and drug development.
Therapeutic Potential
The therapeutic potential of this compound is under investigation, particularly in the context of:
- Anti-inflammatory Agents : Its ability to modulate biological pathways could make it a candidate for developing anti-inflammatory drugs.
- Metabolic Disorders : Given its structural similarities to other biologically active compounds, it may play a role in metabolic regulation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds, highlighting the importance of stereochemistry:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | Structure | Different stereochemistry affecting biological activity |
| Ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Structure | Ethyl group alters solubility and reactivity |
| Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Structure | Influences physical properties and potential applications |
| Methyl 4-hydroxycyclohexanecarboxylate | Structure | Hydroxyl group at a different position affects reactivity |
This table illustrates how variations in structure can lead to differences in biological effects and potential applications.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study 1 : Investigated its role in modulating enzyme activity related to metabolic pathways. Results indicated significant changes in enzyme kinetics when exposed to the compound.
- Study 2 : Focused on its anti-inflammatory properties in vitro. The findings suggested that the compound could reduce inflammatory markers in cell cultures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate?
- Methodological Answer : The compound is synthesized via esterification of (1R,3S)-3-hydroxycyclohexanecarboxylic acid with methanol under acidic catalysis. Reaction conditions typically involve refluxing in anhydrous methanol with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Ensure stereochemical integrity by verifying the product’s optical rotation ([α]D) and comparing it to literature values.
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For preliminary analysis, use -NMR coupling constants (e.g., ) and NOE experiments to confirm spatial relationships between protons. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) can validate enantiomeric purity .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at -20°C in sealed, argon-purged vials to prevent hydrolysis of the ester group. For long-term storage (>6 months), use -80°C. Avoid repeated freeze-thaw cycles by aliquoting solutions. Confirm stability via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How does the ester group (methyl vs. isopropyl) influence the biological activity of 3-hydroxycyclohexane-carboxylate derivatives?
- Methodological Answer : Compare pharmacokinetic properties (e.g., logP, solubility) and receptor-binding affinities. For example:
| Ester Group | Anti-inflammatory Efficacy | Analgesic Activity |
|---|---|---|
| Methyl | Moderate | High |
| Isopropyl | Low | Moderate |
- The methyl ester’s smaller size enhances blood-brain barrier permeability, explaining its higher analgesic activity. Use molecular docking simulations (AutoDock Vina) to model interactions with COX-2 or µ-opioid receptors .
Q. How can contradictory data on stereochemical stability in solution be resolved?
- Methodological Answer : Contradictions may arise from epimerization under acidic/basic conditions or elevated temperatures. Conduct dynamic NMR experiments (variable-temperature -NMR) to detect conformational exchange. For example, heating to 60°C in DMSO-d6 may reveal coalescence of diastereotopic proton signals. Stabilize the desired configuration by buffering reaction media (pH 6–8) and avoiding protic solvents .
Q. What advanced techniques are used to study its interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized enzymes like lipoxygenase.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions.
- Cryo-EM : Resolve binding conformations in membrane-associated targets (e.g., GPCRs) at near-atomic resolution .
Q. How can synthetic byproducts from incomplete esterification be identified and mitigated?
- Methodological Answer : Byproducts (e.g., unreacted carboxylic acid) are detected via LC-MS (negative ion mode, m/z 157 [M-H]⁻). Mitigation strategies:
- Use Dean-Stark traps to remove water during synthesis.
- Optimize catalyst loading (e.g., 5 mol% DMAP) to accelerate esterification.
- Purify via pH-selective extraction (acidic aqueous phase removes residual carboxylic acid) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Fit sigmoidal curves using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests to compare efficacy across stereoisomers.
- Use bootstrap resampling (n=10,000 iterations) to estimate confidence intervals for low-replicate experiments .
Q. How to design experiments assessing the compound’s metabolic stability?
- Protocol :
In vitro hepatic microsomes : Incubate with NADPH (1 mM) at 37°C. Quench at intervals (0, 15, 30, 60 min) with acetonitrile.
LC-MS/MS analysis : Monitor parent compound depletion (MRM transition m/z 158→140). Calculate half-life () using first-order kinetics.
CYP inhibition screening : Use fluorogenic probes (e.g., CYP3A4: BFC dealkylation) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
